Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidizing the hydroxyl group.
Reduction: Lithium aluminum hydride in dry ether is used for reducing the ester group to an alcohol.
Major Products Formed
Substitution: Products with different halogen or functional groups on the phenyl ring.
Oxidation: Formation of 3-(4-bromo-3-fluorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanol.
Scientific Research Applications
Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl (4-bromo-3-fluorophenyl)carbamate
- (4-Bromo-3-fluorophenyl)(methyl)sulfane
Uniqueness
Methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, as well as the presence of both hydroxyl and ester functional groups
Properties
Molecular Formula |
C10H10BrFO3 |
---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
methyl 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3 |
InChI Key |
GCLJUVYIFYOONI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Br)F)O |
Origin of Product |
United States |
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